

N-ethylcyclopentanamine molecular weight and formula

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Compound of Interest

Compound Name: **N-ethylcyclopentanamine**

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An In-Depth Technical Guide to **N-Ethylcyclopentanamine**: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

N-ethylcyclopentanamine is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, combining a cyclic aliphatic moiety with a short N-alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity. For researchers and drug development professionals, understanding the fundamental properties, synthesis, and handling of this compound is crucial for its effective application in the design and creation of novel molecular entities. This guide provides a comprehensive technical overview, from core physicochemical data to field-proven synthetic protocols and its potential as a scaffold in modern drug discovery.

Core Molecular and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. **N-ethylcyclopentanamine** (CAS No: 45592-46-9) is defined by a specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.^{[1][2][3]}

The molecular structure consists of a cyclopentyl ring bonded to the nitrogen atom of an ethylamine group. This secondary amine functionality is the primary site of chemical reactivity

and a key determinant of its physical properties, such as its basicity and hydrogen bonding capability.

Table 1: Key Physicochemical Properties of **N-Ethylcyclopentanamine**

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N	[1][2][4]
Molecular Weight	113.20 g/mol	[1][4]
Exact Mass	113.120449 g/mol	[1][2][4]
IUPAC Name	N-ethylcyclopentanamine	[1][2]
CAS Registry Number	45592-46-9	[2][3]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	119-120 °C (at 29 Torr)	[5]
Predicted pKa	11.12 ± 0.20	[5]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]

Synthesis and Purification: A Validated Protocol

The most direct and widely employed method for synthesizing secondary amines like **N-ethylcyclopentanamine** is through reductive amination. This one-pot reaction is highly efficient and involves the formation of an imine or enamine intermediate from a ketone and a primary amine, which is then reduced *in situ* to the target amine. The choice of reducing agent is critical for ensuring high yield and preventing side reactions.

Expertise in Practice: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of slightly acidic conditions (which catalyze imine formation), and highly selective for the iminium ion over the starting ketone. This selectivity minimizes the formation of cyclopentanol as a byproduct,

simplifying purification. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize **N-ethylcyclopentanamine** from cyclopentanone and ethylamine.

Materials:

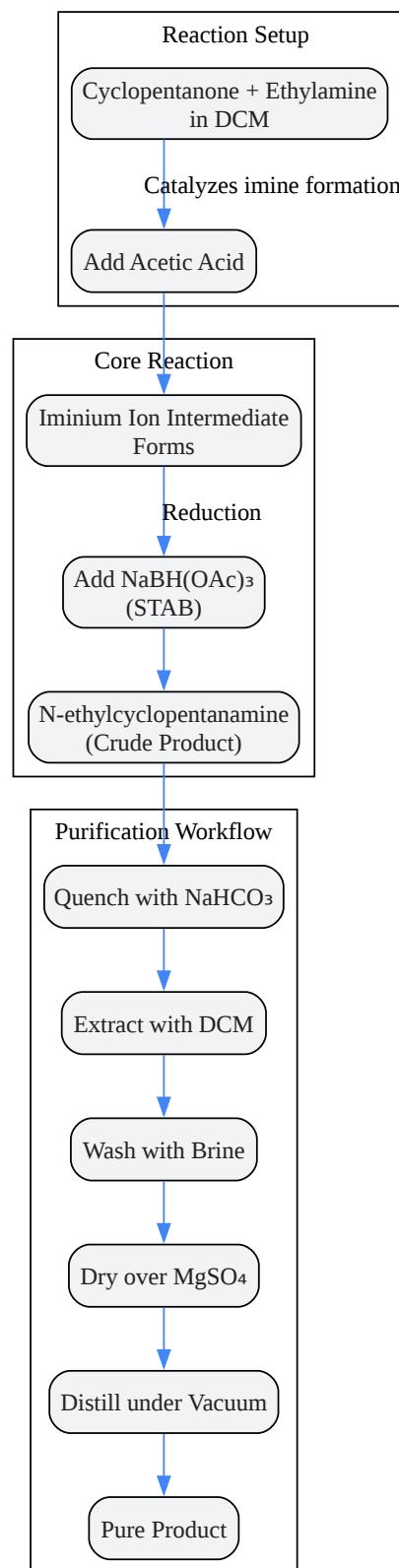
- Cyclopentanone
- Ethylamine (as a solution, e.g., 2.0 M in THF, or as hydrochloride salt with a base)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Acetic Acid (glacial)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (brine) solution
- Magnesium Sulfate (MgSO_4), anhydrous
- Round-bottom flask, magnetic stirrer, and addition funnel

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclopentanone (1.0 eq.) and anhydrous DCM. Begin stirring.
- Amine Addition: Add ethylamine (1.1 eq.). If using ethylamine hydrochloride, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
- Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the iminium ion

intermediate.

- Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. The reaction is mildly exothermic; maintain the temperature below 30°C.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting cyclopentanone is consumed.
- Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **N-ethylcyclopentanamine** can be purified by fractional distillation under reduced pressure to yield the final product as a clear liquid.

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Caption: Reductive amination workflow for **N-ethylcyclopentanamine**.

Spectroscopic and Analytical Characterization

A self-validating protocol requires robust analytical confirmation of the final product's identity and purity. The structure of **N-ethylcyclopentanamine** can be unequivocally confirmed using a combination of mass spectrometry and NMR spectroscopy.

- **Mass Spectrometry (Electron Ionization, EI):** As a relatively simple molecule, the EI mass spectrum is expected to show a clear molecular ion (M^+) peak. The NIST WebBook reports the molecular weight as 113.2007, so a high-resolution mass spectrum should confirm the exact mass corresponding to the formula $C_7H_{15}N$.^{[2][3]} The fragmentation pattern would likely involve the loss of an ethyl group or cleavage of the cyclopentyl ring.
- **1H NMR Spectroscopy:** The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.
 - **Ethyl Group:** A triplet corresponding to the methyl (CH_3) protons and a quartet corresponding to the methylene (CH_2) protons.
 - **Cyclopentyl Ring:** A complex multiplet for the eight methylene protons on the ring.
 - **N-H Proton:** A broad singlet, which may or may not be visible depending on the solvent and concentration.
 - **Methine Proton (CH-N):** A multiplet for the single proton on the carbon attached to the nitrogen.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will confirm the number of unique carbon environments. The structure predicts 5 distinct signals: one for the methyl carbon, three for the methylene carbons (one on the ethyl group and two distinct types on the cyclopentyl ring), and one for the methine carbon attached to the nitrogen.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **N-ethylcyclopentanamine** is classified as a hazardous substance, and adherence to proper safety protocols is mandatory.

Table 2: GHS Hazard Classification

Hazard Class	Code	Description	Source
Flammable Liquids	H226	Flammable liquid and vapor	[1] [4]
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage	[1]

Handling Precautions:

- Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[\[6\]](#) Use explosion-proof electrical and lighting equipment.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[\[7\]](#)[\[8\]](#)
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[\[8\]](#) Keep away from heat, sparks, open flames, and other ignition sources.[\[7\]](#) Ground all containers and equipment to prevent static discharge.[\[7\]](#) Do not breathe vapors or mist.[\[6\]](#)

Storage:

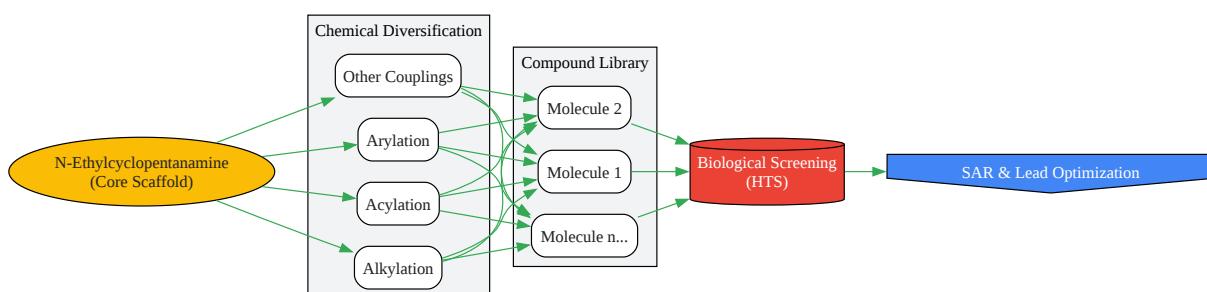
- Store in a tightly-closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[\[7\]](#)[\[8\]](#)
- Keep away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[\[6\]](#)[\[7\]](#)

Relevance and Application in Drug Development

The true value of a chemical building block is realized in its application. While simple in structure, **N-ethylcyclopentanamine** represents a valuable scaffold for generating molecular diversity in drug discovery programs. Its utility stems from two key features: the secondary amine handle and the lipophilic cyclopentyl group.

The Secondary Amine as a Chemical Handle: The N-H group provides a reactive site for further functionalization. It can be readily alkylated, acylated, or used in other coupling reactions to attach a wide array of pharmacophores or side chains. This allows for the systematic exploration of the structure-activity relationship (SAR) by creating a library of analogues.

The Cyclopentyl Group as a Lipophilic Moiety: Lipophilicity is a critical parameter in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The cyclopentyl group provides a well-defined, non-polar scaffold that can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.[9]



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Caption: Role of **N-ethylcyclopentanamine** as a scaffold in discovery.

For instance, in the development of agents targeting the central nervous system (CNS), the optimal balance of polarity and lipophilicity is paramount for crossing the blood-brain barrier. The **N-ethylcyclopentanamine** scaffold provides a starting point that can be fine-tuned through chemical modification to achieve the desired physicochemical profile. Its structural motifs are analogous to those found in scaffolds used to develop antimalarial, antimicrobial, and cardiovascular agents.[9]

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